molecular formula C28H38F3N5O2 B7856022 Vicriviroc CAS No. 394730-30-4

Vicriviroc

Cat. No.: B7856022
CAS No.: 394730-30-4
M. Wt: 533.6 g/mol
InChI Key: CNPVJJQCETWNEU-CYFREDJKSA-N
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Description

Vicriviroc, previously known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 antagonist. It was developed by the pharmaceutical company Schering-Plough and is primarily investigated for its potential in managing human immunodeficiency virus type 1 infections. This compound inhibits the interaction of human immunodeficiency virus type 1 with C-C chemokine receptor type 5, thereby preventing viral entry into cells .

Preparation Methods

The synthesis of Vicriviroc involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Vicriviroc undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Vicriviroc exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices on the extracellular side of C-C chemokine receptor type 5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of glycoprotein 120 to C-C chemokine receptor type 5. As a result, the entry of human immunodeficiency virus into the cell is blocked, thereby inhibiting viral replication .

Comparison with Similar Compounds

Vicriviroc is compared with other C-C chemokine receptor type 5 antagonists, such as Maraviroc and SCH-C:

    Maraviroc: Like this compound, Maraviroc is a C-C chemokine receptor type 5 antagonist that prevents the entry of human immunodeficiency virus into cells. .

    SCH-C: this compound is an improved version of SCH-C, with higher affinity for C-C chemokine receptor type 5 and better pharmacokinetic properties. .

Similar Compounds

  • Maraviroc
  • SCH-C
  • Aplaviroc
  • Cenicriviroc

This compound stands out due to its potent antiviral activity, improved pharmacokinetic properties, and reduced potential for adverse effects, making it a promising candidate for the treatment of human immunodeficiency virus type 1 infections .

Biological Activity

Vicriviroc (SCH 417690) is an investigational CCR5 antagonist that has shown promise in the treatment of HIV-1 infection, particularly in patients with CCR5-tropic virus. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, resistance patterns, and safety profile.

This compound functions by selectively binding to the CCR5 receptor on the surface of CD4+ T-cells, blocking the entry of HIV-1 that utilizes this coreceptor for infection. This mechanism is crucial as it targets a specific pathway used by certain strains of HIV-1, particularly R5-tropic viruses. Unlike other antiretroviral therapies, this compound does not affect CXCR4-tropic or dual-tropic viruses, making it a targeted option for specific patient populations .

Phase 2 Studies

Several phase 2 studies have demonstrated the efficacy of this compound in treatment-experienced patients:

  • ACTG 5211 Study : In this study, participants received this compound at doses of 5 mg, 10 mg, or 15 mg alongside a failing regimen for 24 weeks. Results showed significant reductions in HIV-1 RNA levels compared to placebo:
    • Mean changes in HIV-1 RNA (log10 copies/mL) :
      • 5 mg: -1.51
      • 10 mg: -1.86
      • 15 mg: -1.68
      • Placebo: +0.06
    • Virologic failure rates were significantly lower in this compound groups (27% to 40%) compared to placebo (86%) at week 48 .
  • VICTOR-E1 Study : This larger trial confirmed the findings of ACTG 5211. Patients receiving this compound (20 mg or 30 mg) achieved a viral load below 50 copies/mL at week 48 at rates of 59% compared to 25% in the placebo group .
Study Dosage Viral Load Reduction Virologic Failure Rate
ACTG 52115 mg-1.5140%
10 mg-1.8627%
15 mg-1.6833%
VICTOR-E120 mgNot specifiedNot specified
30 mgNot specified41%

Resistance Patterns

Resistance to this compound has been documented, particularly among treatment-experienced patients. In the VICTOR-E1 study, five subjects developed resistance mutations after virologic failure. Analysis revealed multiple amino acid changes in the viral envelope protein (gp160) associated with reduced susceptibility to this compound . The absence of conserved mutation patterns suggests that resistance mechanisms may vary among individuals.

Safety Profile

The safety profile of this compound has been a point of interest due to reports of malignancies among trial participants. In the ACTG study, six malignancies were reported among this compound recipients compared to two in the placebo group . Although these incidents raised concerns regarding a potential link between CCR5 antagonism and cancer risk, further investigation is required to clarify this relationship.

Adverse Events

Adverse events reported during clinical trials were generally similar across treatment groups. Commonly observed grade 3/4 adverse events included gastrointestinal issues and laboratory abnormalities but were not significantly different from those observed with placebo .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

306296-47-9, 394730-30-4
Record name Vicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306296-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicriviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-D (Old RN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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